![molecular formula C13H11NO B14650573 N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine CAS No. 50773-20-1](/img/structure/B14650573.png)
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxylamine group attached to a dihydroacenaphthylene moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine typically involves the reaction of 1,2-dihydroacenaphthylene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxylamine group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding nitroso compounds, while reduction can produce amines .
Scientific Research Applications
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a potential therapeutic agent. In medicine, it is investigated for its potential use in drug development, particularly in targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine include other hydroxylamine derivatives and dihydroacenaphthylene-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness: The uniqueness of this compound lies in its specific combination of the dihydroacenaphthylene moiety and the hydroxylamine group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
50773-20-1 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C13H11NO/c15-14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8,15H,4-5H2 |
InChI Key |
FNXCOYPVDAOOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
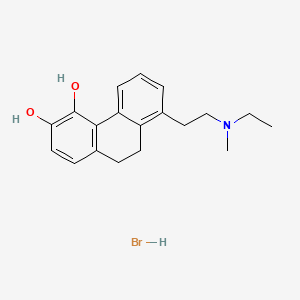
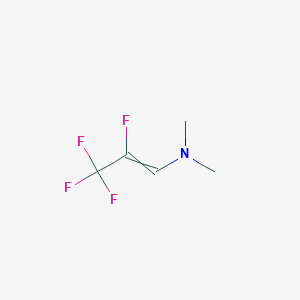
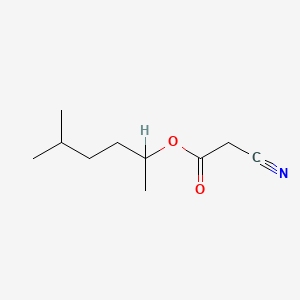
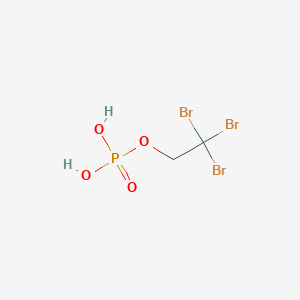
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

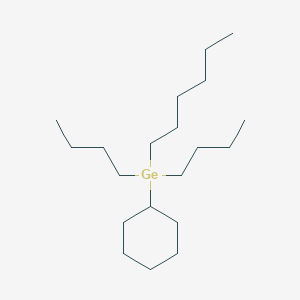
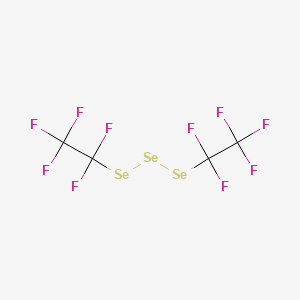
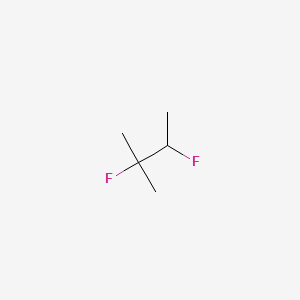
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
